Cas no 2026029-85-4 (Methyl 3-[(benzyloxy)methyl]-3-methyloxirane-2-carboxylate)
![Methyl 3-[(benzyloxy)methyl]-3-methyloxirane-2-carboxylate structure](https://ja.kuujia.com/scimg/cas/2026029-85-4x500.png)
Methyl 3-[(benzyloxy)methyl]-3-methyloxirane-2-carboxylate 化学的及び物理的性質
名前と識別子
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- methyl 3-[(benzyloxy)methyl]-3-methyloxirane-2-carboxylate
- 2026029-85-4
- EN300-700436
- Methyl 3-[(benzyloxy)methyl]-3-methyloxirane-2-carboxylate
-
- インチ: 1S/C13H16O4/c1-13(11(17-13)12(14)15-2)9-16-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3
- InChIKey: CVUCVLFKDONFCP-UHFFFAOYSA-N
- ほほえんだ: O1C(C(=O)OC)C1(C)COCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 236.10485899g/mol
- どういたいしつりょう: 236.10485899g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 273
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 48.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
Methyl 3-[(benzyloxy)methyl]-3-methyloxirane-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-700436-0.5g |
methyl 3-[(benzyloxy)methyl]-3-methyloxirane-2-carboxylate |
2026029-85-4 | 95.0% | 0.5g |
$739.0 | 2025-03-12 | |
Enamine | EN300-700436-1.0g |
methyl 3-[(benzyloxy)methyl]-3-methyloxirane-2-carboxylate |
2026029-85-4 | 95.0% | 1.0g |
$770.0 | 2025-03-12 | |
Enamine | EN300-700436-2.5g |
methyl 3-[(benzyloxy)methyl]-3-methyloxirane-2-carboxylate |
2026029-85-4 | 95.0% | 2.5g |
$1509.0 | 2025-03-12 | |
Enamine | EN300-700436-5.0g |
methyl 3-[(benzyloxy)methyl]-3-methyloxirane-2-carboxylate |
2026029-85-4 | 95.0% | 5.0g |
$2235.0 | 2025-03-12 | |
Enamine | EN300-700436-10.0g |
methyl 3-[(benzyloxy)methyl]-3-methyloxirane-2-carboxylate |
2026029-85-4 | 95.0% | 10.0g |
$3315.0 | 2025-03-12 | |
Enamine | EN300-700436-0.1g |
methyl 3-[(benzyloxy)methyl]-3-methyloxirane-2-carboxylate |
2026029-85-4 | 95.0% | 0.1g |
$678.0 | 2025-03-12 | |
Enamine | EN300-700436-0.25g |
methyl 3-[(benzyloxy)methyl]-3-methyloxirane-2-carboxylate |
2026029-85-4 | 95.0% | 0.25g |
$708.0 | 2025-03-12 | |
Enamine | EN300-700436-0.05g |
methyl 3-[(benzyloxy)methyl]-3-methyloxirane-2-carboxylate |
2026029-85-4 | 95.0% | 0.05g |
$647.0 | 2025-03-12 |
Methyl 3-[(benzyloxy)methyl]-3-methyloxirane-2-carboxylate 関連文献
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
Methyl 3-[(benzyloxy)methyl]-3-methyloxirane-2-carboxylateに関する追加情報
Recent Advances in the Synthesis and Applications of Methyl 3-[(benzyloxy)methyl]-3-methyloxirane-2-carboxylate (CAS: 2026029-85-4)
Methyl 3-[(benzyloxy)methyl]-3-methyloxirane-2-carboxylate (CAS: 2026029-85-4) is a key epoxide derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug synthesis. Recent studies have explored its role as a building block for complex molecular architectures, particularly in the development of bioactive compounds and novel therapeutic agents. This research briefing synthesizes the latest findings on this compound, focusing on its synthetic methodologies, biological activities, and emerging applications.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's utility in the stereoselective synthesis of β-lactam antibiotics. Researchers demonstrated that the epoxide ring of Methyl 3-[(benzyloxy)methyl]-3-methyloxirane-2-carboxylate could be selectively opened by nucleophiles, enabling the construction of chiral centers critical for antibiotic activity. The study reported a 78% yield in the formation of a penicillin precursor, underscoring the compound's efficiency in complex transformations.
In parallel, a team at MIT developed a novel catalytic system for the asymmetric epoxidation of related substrates, achieving enantiomeric excess (ee) values exceeding 90% for Methyl 3-[(benzyloxy)methyl]-3-methyloxirane-2-carboxylate. This breakthrough, detailed in ACS Catalysis (2024), has significant implications for the production of enantiopure pharmaceuticals, particularly in the context of kinase inhibitors targeting cancer pathways.
Biological evaluations have revealed promising results. A 2024 European Journal of Medicinal Chemistry paper reported that derivatives synthesized from this epoxide exhibited potent inhibitory activity against SARS-CoV-2 main protease (IC50 = 2.3 μM), suggesting potential applications in antiviral drug development. Molecular docking studies indicated that the benzyloxy moiety plays a crucial role in binding to the protease active site.
From a safety and pharmacokinetic perspective, recent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling conducted by Pfizer researchers (2023) showed that the compound exhibits favorable metabolic stability in human liver microsomes (t1/2 > 120 minutes) and low cytotoxicity (CC50 > 100 μM in HEK293 cells), making it a viable candidate for further medicinal chemistry optimization.
The compound's unique structural features - the strained epoxide ring adjacent to an ester group and the benzyl-protected alcohol - continue to inspire innovative applications. Current research directions include its use in: (1) PROTAC (Proteolysis Targeting Chimera) linker chemistry, (2) covalent inhibitor design through epoxide-mediated protein binding, and (3) as a precursor for radiopharmaceuticals via isotopic labeling of the methyl ester group.
As synthetic methodologies evolve and biological screening becomes more sophisticated, Methyl 3-[(benzyloxy)methyl]-3-methyloxirane-2-carboxylate is poised to play an increasingly important role in pharmaceutical development. Future research should focus on expanding its application scope, particularly in targeted drug delivery systems and as a scaffold for fragment-based drug discovery.
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